molecular formula C15H15BrN4O4 B11029407 C15H15BrN4O4

C15H15BrN4O4

Cat. No.: B11029407
M. Wt: 395.21 g/mol
InChI Key: KHJHIEFMTTZBCB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H15BrN4O4 is a brominated nitrophenyl hydrazone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H15BrN4O4 typically involves the reaction of 2-bromo-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of automated purification systems can streamline the production and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C15H15BrN4O4: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Condensation: Aldehydes, ketones, acid catalyst (e.g., acetic acid).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

    Condensation: Formation of new hydrazone derivatives.

Scientific Research Applications

C15H15BrN4O4: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C15H15BrN4O4 involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C15H15BrN4O4: can be compared with other brominated nitrophenyl hydrazone derivatives. Similar compounds include:

    C15H15ClN4O4: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

    C15H15N4O4: A non-halogenated analog with different chemical and biological properties.

The uniqueness of This compound

Properties

Molecular Formula

C15H15BrN4O4

Molecular Weight

395.21 g/mol

IUPAC Name

methyl 2-[[1-(6-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]acetate

InChI

InChI=1S/C15H15BrN4O4/c1-24-13(22)6-17-15(23)8-4-12(21)20(7-8)14-10-3-2-9(16)5-11(10)18-19-14/h2-3,5,8H,4,6-7H2,1H3,(H,17,23)(H,18,19)

InChI Key

KHJHIEFMTTZBCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

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